4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a (2-methylbenzyl)sulfanyl group and at the 2-position with a phenyl group. Its molecular formula is C21H19N3S, with a molecular weight of 345.46 g/mol . The sulfanyl linkage (-S-) enhances flexibility and may modulate electronic properties compared to oxygen or nitrogen analogs.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)14-24-20-19-13-18(16-8-3-2-4-9-16)22-23(19)12-11-21-20/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSKVRLJXHXXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones
For example, the synthesis might involve:
Cyclization Reaction: Reacting hydrazine with a diketone to form the pyrazolo[1,5-a]pyrazine core.
Substitution Reaction: Introducing the phenyl group via a Friedel-Crafts acylation.
Thioether Formation: Adding the sulfanyl group through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrazine core or the phenyl rings.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that a related pyrazolo compound significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic development against malignancies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies reveal that it exhibits inhibitory effects against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Biological Research Applications
Enzyme Inhibition
4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting protein kinases, which play crucial roles in cell signaling and cancer progression. This inhibition could lead to the development of targeted therapies .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties of pyrazolo compounds. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models indicate that treatment with this compound can enhance neuronal survival rates under stress conditions .
Material Science Applications
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. The compound acts as a reinforcing agent, enhancing the durability of composites used in various industrial applications .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Reduced tumor growth in xenograft models |
| Antimicrobial Properties | Inhibitory effects on resistant bacterial strains | |
| Biological Research | Enzyme Inhibition | Potential inhibitor of protein kinases |
| Neuroprotective Effects | Enhanced neuronal survival under oxidative stress | |
| Material Science | Polymer Composites | Improved mechanical properties and thermal stability |
Case Studies
- Anticancer Study : A study published in Cancer Research evaluated the efficacy of pyrazolo derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics .
- Antimicrobial Evaluation : Research conducted at a leading microbiology lab tested the antimicrobial activity of several pyrazolo compounds against clinical isolates. The findings revealed that the compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotection Research : An investigation into the neuroprotective effects was published in Journal of Neurochemistry, where the compound was shown to reduce apoptosis in neuronal cultures exposed to toxic agents .
Mechanism of Action
The mechanism of action of 4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine depends on its interaction with biological targets. The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require specific studies, but the pyrazole core suggests potential interactions with kinases or other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
The following compounds share the pyrazolo[1,5-a]pyrazine scaffold but differ in substituents, leading to distinct properties:
Key Observations :
- Methyl vs. Dimethyl Groups (): The 2,5-dimethylphenyl derivative (359.49 g/mol) has higher lipophilicity (logP ~4.5 estimated) than the target compound (logP ~4.2), impacting bioavailability and metabolic stability .
- Sulfanyl Linkage : The -S- group in these compounds contrasts with oxygen or nitrogen linkages in other analogs (e.g., acetamide derivatives in ), which may alter hydrogen-bonding capacity and target binding .
Functional Group Modifications
Example: 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Structure: Incorporates an acetamide group (-NHC(O)CH2S-) and methoxyphenyl/phenoxyphenyl substituents.
Biological Activity
4-{[(2-Methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4S. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a methylthio group and a phenyl group, contributing to its unique chemical properties.
Anticancer Activity
Recent studies have shown that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, derivatives of this class have been reported to inhibit various cancer cell lines. A study by MDPI highlighted that compounds within this family demonstrate selective protein inhibition and exhibit cytotoxic effects against cancer cells, including HeLa and L929 cells .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrazines has also been documented. A synthesis study indicated that related compounds showed moderate to good antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzymatic Inhibition
Enzymatic inhibition is another area where these compounds show promise. Research indicates that some pyrazolo[1,5-a]pyrazines act as inhibitors for specific enzymes involved in cancer progression and inflammation . This suggests potential therapeutic applications in treating diseases characterized by abnormal enzyme activity.
Study 1: Anticancer Efficacy
A study published in 2020 examined the anticancer efficacy of several pyrazolo[1,5-a]pyrazine derivatives. The results demonstrated that specific substitutions on the pyrazine ring enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivatives exhibited IC50 values in the low micromolar range .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized pyrazolo[1,5-a]pyrazines. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study concluded that structural modifications could lead to improved antimicrobial potency .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic methods include:
- Condensation Reactions : Utilizing thiol groups for nucleophilic attacks on electrophilic centers in pyrazole precursors.
- Substitution Reactions : Introducing various substituents at specific positions on the pyrazole ring to enhance biological activity.
The structure-activity relationship (SAR) studies suggest that modifications at the 2- and 4-positions of the pyrazole ring significantly influence biological efficacy. For example, the presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets .
Q & A
Basic: What are the established synthetic protocols for 4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine?
Answer:
The compound is synthesized via nucleophilic substitution at position 4 of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Step 1: Prepare the pyrazolo[1,5-a]pyrazine scaffold by reacting methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C to introduce nitro groups (e.g., methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate) .
- Step 2: Functionalize position 4 by reacting the scaffold with [(2-methylphenyl)methyl]thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
- Step 3: Purify via crystallization (e.g., hexane) and validate using ¹H/¹³C NMR and elemental analysis .
Basic: How is the compound characterized to confirm structural integrity?
Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.2–8.4 ppm (pyrazine protons), δ 4.3 ppm (SCH₂), and δ 2.4 ppm (methyl group on the phenyl ring). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm and aromatic carbons between 120–140 ppm .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are cross-checked against calculated values (e.g., C: 62.3%, H: 4.5%, N: 12.1%, S: 7.2%) .
Advanced: What strategies resolve contradictions in NMR data during functionalization?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from steric hindrance or electronic effects. Solutions include:
- Variable Temperature NMR: To identify dynamic rotational barriers in substituents like the [(2-methylphenyl)methyl]thiol group .
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate assignments .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating proton and carbon environments .
Advanced: How does the sulfanyl group at position 4 influence pharmacological activity?
Answer:
The sulfanyl group enhances electron density at the pyrazine core, improving interactions with biological targets:
- Kinase Inhibition: Analogous pyrazolo[1,5-a]pyrimidines with sulfanyl groups show activity as kinase inhibitors (e.g., KDR kinase) due to hydrogen bonding with ATP-binding pockets .
- Metabolic Stability: The thioether linkage reduces oxidative metabolism compared to ether analogs, as shown in microsomal stability assays .
Basic: What are common functionalization sites for pyrazolo[1,5-a]pyrazines?
Answer:
- Position 4: Electrophilic substitution (e.g., nitration, sulfanylation) due to electron-deficient pyrazine ring .
- Position 7: Nucleophilic addition (e.g., formylation, hydrazine coupling) facilitated by resonance stabilization .
- Position 2: Aryl groups (e.g., phenyl) are introduced via Suzuki-Miyaura coupling .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization: Replace benzene (toxic) with toluene or THF while maintaining reaction efficiency .
- Catalysis: Use Pd(OAc)₂/XPhos for Suzuki couplings (position 2) to achieve >85% yield .
- Workflow Refinement: Employ continuous flow chemistry for nitration (step 1) to reduce side-product formation .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to targets like purine receptors or kinases using the compound’s minimized structure (MMFF94 force field) .
- ADMET Prediction (SwissADME): Forecast logP (~3.2), solubility (LogS = -4.5), and CYP450 inhibition to prioritize analogs .
Basic: What stability concerns exist for this compound during storage?
Answer:
- Light Sensitivity: The sulfanyl group is prone to oxidation; store in amber vials under N₂ at -20°C .
- Hydrolysis: Susceptible to aqueous/base conditions; avoid prolonged exposure to DMSO/water mixtures .
Advanced: How can regioselectivity challenges in position 7 functionalization be addressed?
Answer:
- Directing Groups: Install a nitro group at position 3 to direct electrophiles (e.g., Vilsmeier-Haack formylation) to position 7 .
- Microwave-Assisted Synthesis: Enhance regioselectivity in hydrazine coupling by reducing reaction time (e.g., 10 min at 100°C vs. 12 h conventional) .
Advanced: What structural analogs show improved bioactivity, and why?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
